molecular formula C16H14Cl2O2 B8540698 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)-2-methylpropan-1-one CAS No. 88283-74-3

2-(4-Chlorophenoxy)-1-(4-chlorophenyl)-2-methylpropan-1-one

Cat. No. B8540698
M. Wt: 309.2 g/mol
InChI Key: SEJTWYPEDQJJGX-UHFFFAOYSA-N
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Patent
US04668660

Procedure details

A solution of 59.2 g (0.47 mole) of dimethyl sulphate and 32 g (0.517 mole) of dimethyl sulphide in 270 ml of acetonitrile is allowed to stir at room temperature for 5 days. Then, at 20° to 25° C., a solution of 87 g of 4-chlorophenyl 2-(p-chlorophenoxy)-2-propyl ketone in 80 ml of acetonitrile is added dropwise within about 2 hours. At the same temperature, 28.7 g (0.53 mole) of sodium methylate are added, the mixture is allowed to stir for 12 hours and then evaporated. The residue is vigorously stirred with a mixture of 200 ml of ethyl acetate and 150 ml of water overnight. The organic phase is separated off, dried over sodium sulphate and evaporated in vacuo. 49 g (76% of theory) of crude 2-(4-chlorophenyl)-2-[2-(p-chlorophenoxy)-2-propyl]oxirane are obtained, and this is immediately reacted further. ##STR47##
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
87 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
sodium methylate
Quantity
28.7 g
Type
reactant
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.CSC.[Cl:11][C:12]1[CH:30]=[CH:29][C:15]([O:16][C:17]([C:20]([C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=2)=[O:21])([CH3:19])[CH3:18])=[CH:14][CH:13]=1.C[O-].[Na+]>C(#N)C>[Cl:28][C:25]1[CH:26]=[CH:27][C:22]([C:20]2([C:17]([O:16][C:15]3[CH:14]=[CH:13][C:12]([Cl:11])=[CH:30][CH:29]=3)([CH3:19])[CH3:18])[CH2:5][O:21]2)=[CH:23][CH:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
59.2 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
87 g
Type
reactant
Smiles
ClC1=CC=C(OC(C)(C)C(=O)C2=CC=C(C=C2)Cl)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
sodium methylate
Quantity
28.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The residue is vigorously stirred with a mixture of 200 ml of ethyl acetate and 150 ml of water overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(OC1)C(C)(C)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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